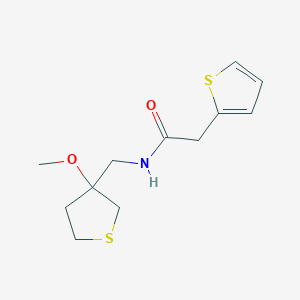

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S2/c1-15-12(4-6-16-9-12)8-13-11(14)7-10-3-2-5-17-10/h2-3,5H,4,6-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPISDYHGFFHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that belongs to a class of thioether-containing acetamides. Its unique structure, which incorporates thiophene rings and a methoxy group, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological assays.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 311.46 g/mol. The compound features a thioether linkage and acetamide functional groups, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO2S2 |

| Molecular Weight | 311.46 g/mol |

| CAS Number | 1448034-02-3 |

Synthesis

The synthesis of this compound can be approached through several organic reactions, often involving the reaction of thiophene derivatives with acetamides under controlled conditions. While specific literature detailing the exact synthesis is limited, similar compounds have been synthesized using methods such as N-acylation reactions and thiol modifications.

Antioxidant Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antioxidant properties. For example, the ABTS assay has shown moderate antioxidant activity in related thiophene derivatives, indicating that the presence of thiophene rings may enhance radical scavenging abilities .

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. In studies involving microdilution methods against various bacterial strains, including Gram-positive and Gram-negative bacteria, compounds with similar structural motifs have shown notable effectiveness. For instance, derivatives containing thioether groups have been reported to inhibit the growth of pathogens such as Candida glabrata and Candida krusei .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components:

- Thioether Group : The presence of sulfur in the thioether moiety contributes to the compound's reactivity and potential interactions with biological targets.

- Methoxy Group : The methoxy substituent may enhance solubility and bioavailability, affecting the overall pharmacokinetic profile.

- Thiophene Rings : The aromatic nature of thiophene rings is associated with various biological activities, including antimicrobial and antioxidant effects.

Case Studies

- Antioxidant Evaluation : A study investigated the antioxidant capacity of thiophene derivatives using the ABTS assay. Results indicated that modifications in the thioether or acetamide moieties could significantly alter antioxidant activity, suggesting a robust SAR .

- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of related compounds against multiple strains of bacteria and fungi. The findings revealed that structural variations influenced antimicrobial potency, highlighting the importance of specific functional groups .

Scientific Research Applications

Research indicates that N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(thiophen-2-yl)acetamide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives, including this compound, show significant antimicrobial activity against various bacterial strains such as E. coli and Staphylococcus aureus . This makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Computational studies have indicated its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant for treating inflammatory conditions . The anti-inflammatory properties can be attributed to its ability to modulate enzyme activity involved in inflammatory pathways.

- Cytotoxicity Against Cancer Cells : The compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent . This activity can be linked to its structural motifs that interact with specific cellular targets.

Case Studies

- In Silico Evaluations : A study utilized molecular docking to evaluate the anti-inflammatory potency of similar thiophene derivatives. The results suggested that modifications in the thioether or acetamide moieties could significantly alter biological activity, indicating a structure–activity relationship that warrants further exploration .

- Antimicrobial Efficacy Testing : Research on related thiophene derivatives demonstrated their effectiveness against pathogenic bacteria, providing a basis for evaluating this compound's potential in treating infections .

Q & A

Q. What are the key considerations in designing a synthetic route for N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(thiophen-2-yl)acetamide?

Methodological Answer: A robust synthesis route for this compound involves:

- Step 1: Selecting precursors with compatible functional groups (e.g., tetrahydrothiophene derivatives and thiophene-acetic acid analogs).

- Step 2: Employing coupling reactions under nitrogen protection to minimize oxidation of sulfur-containing moieties (e.g., using anhydrous CH₂Cl₂ and reflux conditions) .

- Step 3: Purification via reverse-phase HPLC (e.g., methanol-water gradient) to isolate the product from byproducts .

- Step 4: Characterization using ¹H/¹³C NMR to confirm regiochemistry and IR spectroscopy to validate carbonyl (C=O) and ether (C-O) groups .

Q. What spectroscopic techniques are essential for characterizing this compound, and what specific spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Focus on chemical shifts in the δ 1.5–3.5 ppm range for tetrahydrothiophene methyl/methylene protons and δ 6.5–7.5 ppm for thiophene aromatic protons. Stereochemical dynamics in the tetrahydrothiophene ring may cause splitting or broadening of signals .

- IR Spectroscopy : Peaks near 1650–1750 cm⁻¹ indicate acetamide C=O stretching, while 1100–1250 cm⁻¹ corresponds to methoxy (C-O) groups .

- Mass Spectrometry : Confirm molecular weight accuracy (±2 ppm) and fragmentation patterns to verify structural integrity.

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance occurs in the tetrahydrothiophene ring during synthesis?

Methodological Answer:

- Strategy 1: Use bulky protecting groups (e.g., tert-butyl) to pre-organize the tetrahydrothiophene ring, reducing steric clashes during coupling reactions .

- Strategy 2: Optimize reaction temperature (e.g., 40–60°C) and solvent polarity (e.g., DMF or THF) to enhance reagent mobility .

- Strategy 3: Screen catalysts (e.g., Pd(OAc)₂ for cross-coupling) to improve regioselectivity and reduce side-product formation .

Q. How can contradictions in ¹H NMR data (e.g., unexpected splitting or integration ratios) arising from dynamic stereochemistry be resolved?

Methodological Answer:

- Approach 1: Perform variable-temperature NMR to slow ring inversion dynamics, resolving split signals into distinct peaks at lower temperatures (e.g., –40°C) .

- Approach 2: Use computational modeling (DFT or MD simulations) to predict stable conformers and correlate theoretical/experimental chemical shifts .

- Approach 3: Validate with X-ray crystallography to unambiguously assign stereochemistry and compare with NMR-derived structures .

Q. What computational methods can predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Method 1: Molecular docking (e.g., AutoDock Vina) to screen interactions with active sites, prioritizing hydrogen bonding with acetamide groups and π-π stacking with thiophene rings .

- Method 2: Molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100+ ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .

- Method 3: QSAR modeling to correlate structural features (e.g., methoxy group position) with bioactivity data from analogous compounds .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Assay 1: Antimicrobial susceptibility testing (e.g., broth microdilution) against Gram-positive/-negative bacteria, with MIC values compared to reference drugs .

- Assay 2: Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa or MCF-7), using IC₅₀ as a potency metric .

- Assay 3: Enzyme inhibition studies (e.g., fluorescence-based assays) targeting kinases or proteases, with kinetic parameters (Kᵢ) calculated .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR data?

Methodological Answer:

- Step 1: Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and pH, which can shift proton chemical shifts by 0.1–0.5 ppm .

- Step 2: Validate computational models by adjusting dihedral angles and electrostatic parameters in software like Gaussian or ADF .

- Step 3: Cross-reference with analogs (e.g., ’s tetrahydrothiophene derivatives) to identify systematic errors in spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.